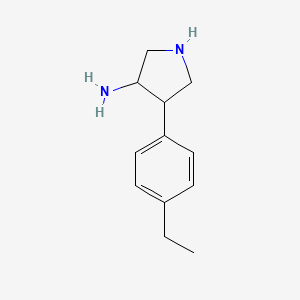

![molecular formula C10H12ClNO2S B1488774 [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1251356-19-0](/img/structure/B1488774.png)

[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol

Overview

Description

Synthesis Analysis

A new organic nonlinear optical single crystal of chalcone derivative, 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP) has been synthesized by slow evaporation technique . The structure of the sample has been determined by CHN analysis, FTIR and H 1 NMR .Molecular Structure Analysis

The structure of the sample has been determined by CHN analysis, FTIR and H 1 NMR . This provides a detailed understanding of the molecular structure of the compound.Chemical Reactions Analysis

The compound has been synthesized by slow evaporation technique . The thermal stability of the grown crystal has been determined from DSC, DSC-TGA . The grown crystal has been characterized for their optical transmission .Physical And Chemical Properties Analysis

The compound has been characterized for their optical transmission . Second harmonic generation efficiency of the crystals obtained by classical powder technique using Nd:YAG laser is found out to be 1.6 times that of urea . The third order nonlinear optical parameters such as nonlinear optical susceptibility, nonlinear refractive index and nonlinear absorption coefficient have been determined by employing the Z-scan technique .Scientific Research Applications

Use in Nonlinear Optics

A derivative of the compound, specifically a chalcone derivative, has been synthesized and studied for its potential in nonlinear optics . Nonlinear optical materials are crucial in the field of optoelectronics, including applications in optical switching, optical computing, and data storage .

Role in Drug Discovery

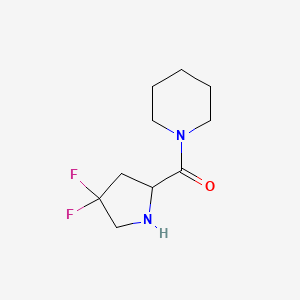

The pyrrolidine ring, a component of the compound, is a common feature in biologically active compounds . It’s often used by medicinal chemists to develop compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Influence on Biological Activity

The pyrrolidine ring’s stereogenicity can lead to different biological profiles of drug candidates . The spatial orientation of substituents can result in a different binding mode to enantioselective proteins, affecting the biological activity .

Synthesis of Bioactive Molecules

The compound can be used in the synthesis of bioactive molecules with target selectivity . For example, pyrrolidine derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain .

Mechanism of Action

The compound exhibits nonlinear optical properties, which have been gaining considerable interest due to their wide range of applications such as optical computing, optical communication, optical telecommunication and frequency generation . The nonlinearity exhibited by these crystals is used to study the optical limiting behaviour .

properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S/c11-9-2-1-8(15-9)10(14)12-4-3-7(5-12)6-13/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUXTNLSUDZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1488699.png)

![4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488701.png)

![4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1488713.png)

![3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1488714.png)